4-(Aminomethyl)-3-methoxyaniline
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Overview
Description
4-(Aminomethyl)-3-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a methoxy group (-OCH3) and a methyl group (-CH2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-methoxyaniline can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)-3-methoxyaniline using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the nucleophilic substitution of 4-(Chloromethyl)-3-methoxyaniline with ammonia or an amine under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(Aminomethyl)-3-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.
4-(Aminomethyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Aminomethyl)-3-methoxyaniline is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methoxyaniline |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5,9-10H2,1H3 |
InChI Key |
XRFZQKJDGWOSFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CN |
Origin of Product |
United States |
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